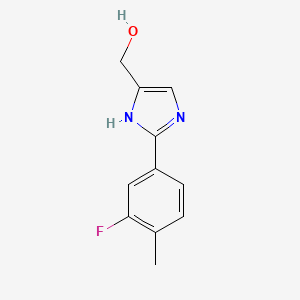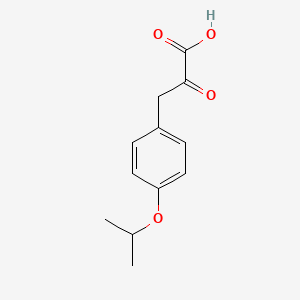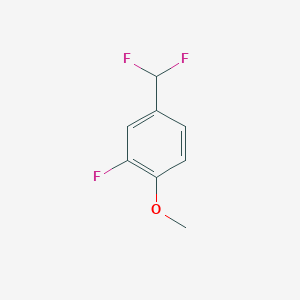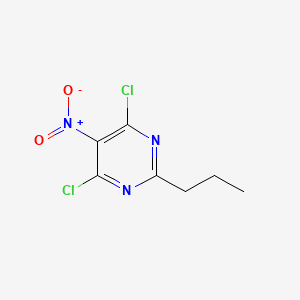
4,6-Dichloro-5-nitro-2-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-nitro-2-propylpyrimidine is an organic compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 g/mol . This compound is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a nitro group at position 5, and a propyl group at position 2. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,6-Dichloro-5-nitro-2-propylpyrimidine typically involves the nitration of 4,6-dichloro-2-propylpyrimidine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4,6-Dichloro-5-nitro-2-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-5-nitro-2-propylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitro-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atoms and propyl group also contribute to its overall reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
4,6-Dichloro-5-nitro-2-propylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: This compound has a similar structure but with a propylthio group instead of a propyl group.
4,6-Dichloro-2-propylpyrimidine: Lacks the nitro group at position 5, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60185-70-8 |
|---|---|
Molecular Formula |
C7H7Cl2N3O2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
4,6-dichloro-5-nitro-2-propylpyrimidine |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-3-4-10-6(8)5(12(13)14)7(9)11-4/h2-3H2,1H3 |
InChI Key |
SMHDBCKFPUPUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
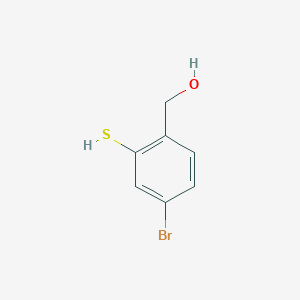
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)


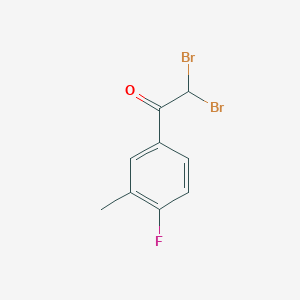
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
